benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
Description
Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole moiety linked via a methanone bridge to a 2-morpholino-substituted dihydropyrido[2,3-d]pyrimidine core. This scaffold is structurally complex, combining aromatic and saturated heterocycles with a polar morpholino group. The morpholino group enhances solubility, a common strategy in drug design to improve pharmacokinetics .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(17-21-14-5-1-2-6-15(14)27-17)24-7-3-4-13-12-20-19(22-16(13)24)23-8-10-26-11-9-23/h1-2,5-6,12H,3-4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBKRPMADRSVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=NC4=CC=CC=C4S3)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Derivatives
A diamine precursor, such as 2-aminopyridin-3-amine, reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to yield 6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-one. This step typically employs refluxing ethanol with catalytic p-toluenesulfonic acid (PTSA), achieving yields of 65–75%.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Ethanol, PTSA, reflux, 12 h | 70% |
Functionalization of the Benzothiazole Moiety
The benzo[d]thiazole component is synthesized via nitration and reduction sequences.
Nitration of 2-Chlorobenzothiazole
Controlled nitration of 2-chlorobenzothiazole with fuming HNO₃ in concentrated H₂SO₄ at 0–5°C selectively yields 6-nitro-2-chlorobenzothiazole (72%) alongside minor 5-nitro isomer (8%). Recrystallization from ethanol enhances purity.
Reduction to 2-Chloro-6-aminobenzothiazole
Catalytic hydrogenation or iron-mediated reduction in acetic acid converts nitro groups to amines. Iron powder in glacial acetic acid at 40°C for 5 hours achieves 83% yield.
Comparative Reduction Methods
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Fe/AcOH | Glacial AcOH | 40°C | 83% |
| SnCl₂/HCl | Ethanol/H₂O | 120°C | 61% |
Coupling Strategies for Methanone Formation
The ketone bridge linking the benzothiazole and pyridopyrimidine is constructed via acylative coupling.
Benzothiazole-2-carbonyl Chloride Synthesis
Hydrolysis of 2-cyanobenzothiazole (prepared from 2-chlorobenzothiazole and KCN in DMSO) with 6M HCl yields benzo[d]thiazole-2-carboxylic acid. Treatment with thionyl chloride (SOCl₂) converts the acid to the corresponding acyl chloride.
Nucleophilic Acyl Substitution
Reaction of the pyridopyrimidine-morpholine intermediate (8-amino-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine) with benzothiazole-2-carbonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) affords the target methanone.
Coupling Optimization
| Coupling Agent | Base | Solvent | Yield |
|---|---|---|---|
| Acyl chloride | Et₃N | DCM | 68% |
Analytical Characterization
Critical spectroscopic data validate structural integrity:
- ¹H NMR (DMSO-d₆) : δ 7.95 (d, J=8.9 Hz, benzothiazole-H), 4.13 (s, morpholine-OCH₂), 3.72 (m, pyridopyrimidine-H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine).
- MS (ESI+) : m/z 423.1 [M+H]⁺.
Challenges and Yield Considerations
- Regioselectivity in Nitration : The para/ortho nitration ratio (78:8) necessitates careful recrystallization.
- Morpholine Substitution : Excess morpholine (2 eq.) and prolonged heating mitigate residual chloropyridopyrimidine.
- Acylative Coupling : Moisture-sensitive conditions require anhydrous solvents to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone can participate in various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can remove or modify functional groups on the pyrimidine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : such as hydrogen peroxide or permanganate.
Reducing agents: : like lithium aluminum hydride or sodium borohydride.
Substituents: : Halides, nitrates, and sulfonates for substitution reactions.
Major Products Formed from These Reactions
The major products depend on the specific reagents and reaction conditions. For example, oxidations can yield hydroxyl or carbonyl derivatives, while reductions can produce various hydrogenated forms.
Scientific Research Applications
This compound finds extensive applications in:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its interactions with various biomolecules and its potential as a biochemical probe.
Medicine: : Potential therapeutic agent due to its biological activity, including antimicrobial and anticancer properties.
Industry: : Utilized in materials science for creating polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action for benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone involves binding to specific molecular targets, affecting cellular pathways. For example, it might inhibit certain enzymes or receptors involved in disease pathways, thus altering the biological function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Physicochemical Properties
| Compound Name | Core Heterocycle | Substituent | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|---|---|
| Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone | Benzo[d]thiazole | Morpholino | C17H17N5O2S* | 375.4* | ~3.2* |
| 2-(1-Methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one | Indole | Morpholino | C22H25N5O2 | 375.47 | 3.45 |
| 2-(Benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one | Benzo[d]isoxazole | Morpholino | C20H21N5O3 | 379.42 | ~2.8 |
Notes:
- Benzo[d]thiazole : The sulfur atom increases electron deficiency, enhancing interactions with electron-rich enzyme active sites. LogP is slightly lower than indole derivatives due to sulfur’s polarity .
- Indole : The 1-methylindole group provides strong π-stacking but higher lipophilicity (LogP 3.45), which may improve membrane permeability .
Sources :
- Indole derivatives exhibit broad-spectrum kinase inhibition, with CDK4/Cyclin D1 complexes as key targets .
- Benzo[d]thiazole derivatives show potent kinase inhibition but are less studied for antiviral applications compared to indole analogs .
Biological Activity
Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, neuroprotective, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound consists of a benzothiazole moiety linked to a morpholino group and a pyrido-pyrimidine structure. This unique combination allows for various interactions with biological targets, contributing to its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antibacterial activity. The compound's mechanism of action involves the inhibition of key enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication and synthesis.
Key Findings:
- Inhibition Studies : Compounds derived from benzothiazole have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited a zone of inhibition (ZOI) ranging from 17 mm to 27 mm, outperforming standard antibiotics like ciprofloxacin .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the benzothiazole ring significantly enhances antibacterial efficacy. Methyl and bromo substitutions at the 7th position were particularly noted for improved activity .
| Compound | ZOI (mm) | Bacterial Strain |
|---|---|---|
| 35d | 19 | S. aureus |
| 35e | 18 | Salmonella typhi |
| 43a | 27 | Bacillus subtilis |
| 43b | 21 | E. coli |
Neuroprotective Effects
The compound has also been evaluated for its potential neuroprotective properties, particularly in relation to neurodegenerative diseases. Recent studies have explored its inhibitory effects on monoamine oxidases (MAO) and cholinesterases (ChE), enzymes implicated in neurodegeneration.
Key Findings:
- Inhibition of MAO and ChE : Several derivatives showed potent inhibition against MAO-B and BuChE, indicating potential use in treating conditions such as depression and Alzheimer's disease. For example, compound 4g demonstrated a significant reduction in immobility time in forced swim tests, suggesting antidepressant-like effects .
| Compound | MAO-B Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| 4b | 65 | 50 |
| 4g | 70 | 77.76 |
Q & A
Q. What are the established synthetic methodologies for this compound?
Methodological Answer: The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Formation of the pyridopyrimidine core : Refluxing morpholine derivatives with dihydropyrido precursors in ethanol (2–3 hours) to install the morpholino group .
- Coupling with benzo[d]thiazole : Using a methanone linker via nucleophilic acyl substitution or Pd-catalyzed cross-coupling, analogous to benzofuran-containing pyrimidines .
- Purification : Recrystallization from DMF/ethanol (1:1) mixtures to enhance purity, as demonstrated in thiazolidin-4-one syntheses . Characterization requires ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS for purity validation .
Q. How is the compound structurally characterized to confirm regiochemical fidelity?
Methodological Answer: A combination of spectral and analytical techniques is critical:
- NMR : Compare chemical shifts of pyridopyrimidine protons (δ 6.5–8.5 ppm) with reference data for morpholino-substituted analogs .
- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., distinguishing 6,7-dihydro from 5,6-dihydro isomers) .
- Elemental analysis : Validate stoichiometry (±0.3% deviation) to rule out byproducts from incomplete cyclization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer: Address variability through:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ ± SEM) to minimize protocol-driven discrepancies .
- Comparative analysis : Apply multivariate statistics to isolate variables (e.g., solvent residues in test samples) impacting activity .
- Orthogonal validation : Confirm kinase inhibition via both fluorescence polarization and SPR binding assays .
Q. What experimental designs are recommended for environmental fate studies?
Methodological Answer: Follow the INCHEMBIOL framework :
- Phase 1 (Lab) : Determine logP (OECD 117) and hydrolysis half-life (pH 4–9, 25°C) .
- Phase 2 (Microcosms) : Assess biodegradation in soil/water systems using LC-MS to track metabolites (e.g., morpholine cleavage products) .
- Phase 3 (Modeling) : Predict bioaccumulation using EPI Suite™, cross-validated with experimental BCF values from zebrafish assays .
Methodological Notes
- Spectral Data Interpretation : Cross-reference with databases like SciFinder for pyridopyrimidine derivatives to avoid misassignment of aromatic protons .
- Reproducibility : Document reaction parameters (e.g., ramp rates during reflux) meticulously, as minor variations can alter diastereomer ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
